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molecular formula C12H12ClN B8777094 2-Chloro-4,5,8-trimethylquinoline

2-Chloro-4,5,8-trimethylquinoline

Cat. No. B8777094
M. Wt: 205.68 g/mol
InChI Key: IPWYXJMZXVIHSF-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

A solution of 4,5,8-trimethylquinolin-2-ol (2.40 g, 12.8 mmol) and 1.4 mL (1.2 eq) of POCl3 in toluene was reacted as outlined in Scheme 1 above to yield the desired title compound (2.2 g, 85%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 2.68 (s, 3 H) 2.82 (s, 3 H) 2.85 (s, 3 H) 7.12 (s, 1 H) 7.18 (d, J=7.33 Hz, 1 H) 7.39 (d, 1 H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[CH:8]=[CH:9][C:10]=2[CH3:12])[N:5]=[C:4](O)[CH:3]=1.O=P(Cl)(Cl)[Cl:17]>C1(C)C=CC=CC=1>[Cl:17][C:4]1[CH:3]=[C:2]([CH3:1])[C:11]2[C:6](=[C:7]([CH3:13])[CH:8]=[CH:9][C:10]=2[CH3:12])[N:5]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CC1=CC(=NC2=C(C=CC(=C12)C)C)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC(=C2C(=C1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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